molecular formula C18H19ClN2O5S2 B11334273 Methyl 2-chloro-5-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Methyl 2-chloro-5-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11334273
M. Wt: 442.9 g/mol
InChI Key: WTASIGVHFWFYTD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate: is a complex organic compound that features a benzoate ester, a chlorinated aromatic ring, and a piperidine ring substituted with a thiophene-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-5-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the thiophene-2-sulfonyl group is introduced through sulfonylation reactions.

    Aromatic Substitution: The chlorinated aromatic ring is synthesized through electrophilic aromatic substitution reactions.

    Amide Bond Formation: The piperidine derivative is then coupled with the chlorinated aromatic compound via amide bond formation, often using coupling reagents like EDCI or DCC.

    Esterification: Finally, the benzoate ester is formed through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Drug Development: Investigated for its pharmacological properties and potential therapeutic applications.

Medicine:

    Antimicrobial Activity: Studied for its potential antimicrobial properties.

    Anti-inflammatory: Potential use in the development of anti-inflammatory drugs.

Industry:

    Material Science: Used in the synthesis of advanced materials with specific properties.

    Chemical Sensors: Incorporated into sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

  • Methyl 2-chloro-5-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate
  • Methyl 2-chloro-5-[1-(furan-2-sulfonyl)piperidine-4-amido]benzoate
  • Methyl 2-chloro-5-[1-(pyridine-2-sulfonyl)piperidine-4-amido]benzoate

Comparison:

  • Structural Differences: The primary difference lies in the heterocyclic ring attached to the piperidine. Thiophene, furan, and pyridine rings impart different electronic and steric properties.
  • Reactivity: The presence of different heterocycles affects the compound’s reactivity in chemical reactions.
  • Applications: Each compound may have unique applications based on its specific structural features and reactivity.

Properties

Molecular Formula

C18H19ClN2O5S2

Molecular Weight

442.9 g/mol

IUPAC Name

methyl 2-chloro-5-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C18H19ClN2O5S2/c1-26-18(23)14-11-13(4-5-15(14)19)20-17(22)12-6-8-21(9-7-12)28(24,25)16-3-2-10-27-16/h2-5,10-12H,6-9H2,1H3,(H,20,22)

InChI Key

WTASIGVHFWFYTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)Cl

Origin of Product

United States

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